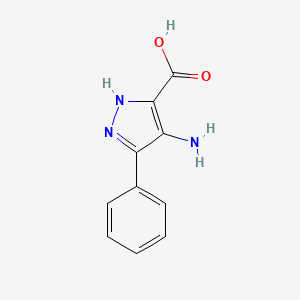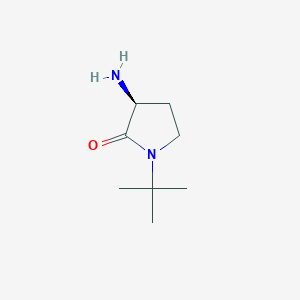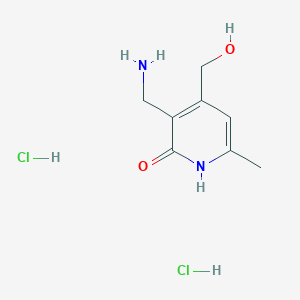
3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one dihydrochloride is a chemical compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes an aminomethyl group, a hydroxymethyl group, and a methyl group attached to a pyridinone ring. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one dihydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloromethyl-3-methylpyridine with formaldehyde and ammonia, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The aminomethyl group can be reduced to a primary amine.
Substitution: The chlorine atoms in the dihydrochloride form can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of 3-(Aminomethyl)-4-carboxy-6-methylpyridin-2(1H)-one.
Reduction: Formation of 3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one.
Substitution: Formation of various substituted pyridinone derivatives depending on the nucleophile used.
科学的研究の応用
3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one dihydrochloride involves its interaction with specific molecular targets. The aminomethyl and hydroxymethyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes.
類似化合物との比較
Similar Compounds
- 3-(Aminomethyl)-4-(hydroxymethyl)pyridine
- 4-(Hydroxymethyl)-6-methylpyridin-2(1H)-one
- 3-(Aminomethyl)-6-methylpyridin-2(1H)-one
Uniqueness
3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one dihydrochloride is unique due to the presence of both aminomethyl and hydroxymethyl groups on the same pyridinone ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
特性
分子式 |
C8H14Cl2N2O2 |
|---|---|
分子量 |
241.11 g/mol |
IUPAC名 |
3-(aminomethyl)-4-(hydroxymethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-5-2-6(4-11)7(3-9)8(12)10-5;;/h2,11H,3-4,9H2,1H3,(H,10,12);2*1H |
InChIキー |
ZMCCYRPYHRMYSM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=O)N1)CN)CO.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B11764249.png)
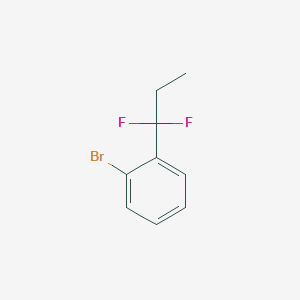
![(S)-5-bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11764255.png)
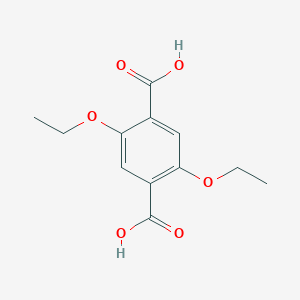
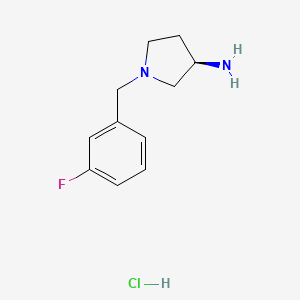
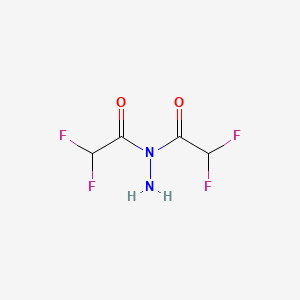

![7-Chloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11764287.png)
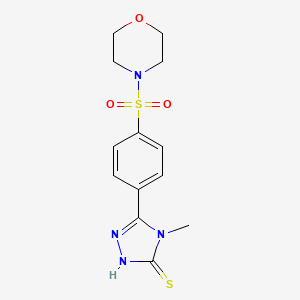
![(1S,7S)-1-methyl-7-(3-oxobutyl)-4-(propan-2-ylidene)bicyclo[4.1.0]heptan-3-one](/img/structure/B11764292.png)

![3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11764299.png)
